N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0931045 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS000635814, also known as SR-01000304900 or N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide, is a compound that has been identified as a REV-ERB agonist . REV-ERB is a nuclear receptor that plays a crucial role in maintaining the body’s circadian rhythms . It also regulates gene expression and physiological rhythms .
Mode of Action
As a REV-ERB agonist, AKOS000635814 interacts with its targets by binding to the REV-ERB receptors . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The compound’s interaction with its targets results in changes in the body’s circadian rhythms and metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by AKOS000635814 is the circadian rhythm pathway . By acting as a REV-ERB agonist, it influences the body’s internal 24-hour biological clock . This can have downstream effects on various physiological processes, including sleep patterns, eating patterns, hormone release, and metabolism .
Result of Action
The molecular and cellular effects of AKOS000635814’s action are primarily related to its influence on the body’s circadian rhythms . By acting as a REV-ERB agonist, it can potentially affect sleep patterns, eating patterns, hormone release, and metabolism . .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)16-8-11-17-12(18-20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYDGWLLYCYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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